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Compound of Interest

Compound Name: 3-Oxochenodeoxycholic acid

Cat. No.: B033401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Oxochenodeoxycholic acid (3-oxo-CDCA) is a keto-derivative of the primary bile acid

chenodeoxycholic acid (CDCA). It is formed in the liver and by intestinal microbiota through the

action of hydroxysteroid dehydrogenases. As a member of the bile acid pool, 3-oxo-CDCA is

implicated in the complex signaling network that governs lipid and glucose metabolism, and

modulation of the gut microbiome. This technical guide provides a detailed overview of the

structural elucidation, characterization, and key experimental protocols related to 3-oxo-CDCA,

aimed at supporting further research and drug development efforts in this area.

Structural Elucidation and Characterization
The structural identity of 3-Oxochenodeoxycholic acid has been established through a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b033401?utm_src=pdf-interest
https://www.benchchem.com/product/b033401?utm_src=pdf-body
https://www.benchchem.com/product/b033401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
(5β,7α)-7-hydroxy-3-oxo-

cholan-24-oic acid

Molecular Formula C₂₄H₃₈O₄ [1]

Molecular Weight 390.56 g/mol [1]

CAS Number 4185-00-6 [1]

Appearance White to off-white solid [1]

Solubility
Soluble in DMSO and ethanol;

insoluble in water.
[2]

Purity (HPLC) >99% [1]

Spectroscopic Data
While a complete, publicly available assigned NMR spectrum for 3-Oxochenodeoxycholic
acid is not readily found, the expected chemical shifts can be inferred from the well-

characterized spectra of its parent compound, chenodeoxycholic acid, and other related bile

acids. The key differentiating feature would be the absence of the proton signal at the C3

position and the appearance of a characteristic carbonyl carbon signal in the ¹³C NMR

spectrum.

Predicted ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show characteristic signals for the steroid nucleus and

the pentanoic acid side chain. Key signals include the methyl protons of C18 and C19, and the

C21 methyl protons as a doublet. The proton at C7 would appear as a multiplet.

Predicted ¹³C NMR Spectral Features:

The most significant feature in the ¹³C NMR spectrum would be the resonance of the C3

carbonyl group, expected to be in the range of 210-220 ppm. The C7 carbon bearing a hydroxyl

group would resonate around 70-75 ppm. The remaining carbon signals of the steroid core and

the side chain would be consistent with the general structure of bile acids.
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Mass spectrometry is a critical tool for the identification and quantification of 3-
Oxochenodeoxycholic acid. In negative ion mode electrospray ionization (ESI), it readily

forms a deprotonated molecule [M-H]⁻.

Table of Key Mass Spectrometry Data:

Ion
m/z
(calculated)

m/z (observed)
Fragmentation
Pattern

Reference

[M-H]⁻ 389.2692 389.269 Parent Ion

[M-H-H₂O]⁻ 371.2586 371.259

Loss of water

from the C7

hydroxyl group

Experimental Protocols
Isolation and Purification from Biological Samples
The following protocol is a generalized procedure for the extraction and purification of bile

acids, including 3-oxo-CDCA, from fecal samples.

Experimental Workflow for Bile Acid Extraction:

Fecal Sample Homogenization
(in methanol) Centrifugation Collect Supernatant Solid Phase Extraction (SPE)

(C18 cartridge)
Elution

(with methanol) Drying under Nitrogen Reconstitution
(in mobile phase) LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for the extraction of bile acids from fecal samples.

Detailed Protocol:

Homogenization: Homogenize the lyophilized fecal sample in 10 volumes of methanol.

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant containing the bile acids.
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Solid Phase Extraction (SPE):

Condition a C18 SPE cartridge with methanol followed by water.

Load the supernatant onto the cartridge.

Wash the cartridge with water to remove polar impurities.

Elution: Elute the bile acids from the cartridge using methanol.

Drying: Dry the eluate under a stream of nitrogen gas.

Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS

analysis.

Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the

sensitive and specific quantification of 3-oxo-CDCA.

LC-MS/MS Parameters:
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Parameter Setting

Column
C18 reverse-phase column (e.g., 2.1 x 100 mm,

1.8 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient
A suitable gradient from low to high organic

content

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Ionization Mode Negative Electrospray Ionization (ESI-)

MRM Transition
389.3 > 389.3 (Quantifier), 389.3 > 371.3

(Qualifier)

Collision Energy Optimized for the specific instrument

Synthesis
A plausible synthetic route to 3-Oxochenodeoxycholic acid can be adapted from established

methods for the synthesis of chenodeoxycholic acid, which often involve oxo-intermediates. A

potential pathway starts from cholic acid.

Proposed Synthesis of 3-Oxochenodeoxycholic Acid:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b033401?utm_src=pdf-body
https://www.benchchem.com/product/b033401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholic Acid Protection of
7α and 12α -OH Protected Cholic Acid Oxidation of 3α-OH 3-Oxo-protected

cholic acid
Deprotection of
7α and 12α -OH

3-Oxochenodeoxycholic
Acid

Gut Lumen

Enterocyte

Chenodeoxycholic Acid
(Primary Bile Acid)

Gut Microbiota
(HSDH enzymes)

Metabolism

3-Oxochenodeoxycholic Acid

3-Oxo-CDCA

Uptake

FXR

Target Gene Expression
(e.g., FGF19)

Activation

Modulation?

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b033401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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